molecular formula C15H14ClN3O4 B13482057 2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide

2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide

Cat. No.: B13482057
M. Wt: 335.74 g/mol
InChI Key: XKNCJXRTSWHRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is a thalidomide analogue. Thalidomide is known for its ability to recruit E3 Ligase for the ubiquitinylation and subsequent destruction of a given protein. This compound features a chloroacetamide, which is a thiol-specific reactive group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves multiple steps. The starting materials typically include 2,6-dioxopiperidine and isoindoline derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process is carefully monitored to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives .

Scientific Research Applications

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins for degradation.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves the recruitment of E3 Ligase, which facilitates the ubiquitinylation and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is unique due to its specific structure, which includes a chloroacetamide group. This feature allows it to interact with thiol groups in proteins, making it a valuable tool for targeted protein degradation .

Properties

Molecular Formula

C15H14ClN3O4

Molecular Weight

335.74 g/mol

IUPAC Name

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetamide

InChI

InChI=1S/C15H14ClN3O4/c16-6-13(21)17-9-2-1-8-7-19(15(23)10(8)5-9)11-3-4-12(20)18-14(11)22/h1-2,5,11H,3-4,6-7H2,(H,17,21)(H,18,20,22)

InChI Key

XKNCJXRTSWHRRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.